molecular formula C6H8O2Se B8662866 3,4-Dimethoxyselenophene CAS No. 113285-81-7

3,4-Dimethoxyselenophene

Cat. No. B8662866
Key on ui cas rn: 113285-81-7
M. Wt: 191.10 g/mol
InChI Key: YORYCYVPNPJFLP-UHFFFAOYSA-N
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Patent
US08822635B2

Procedure details

To a well stirred solution of 2,3-dimethoxy-1,3-butadiene (1.47 g, 12.9 mmol, (11)) and CH3COONa (2.64 g, 32.25 mmol) in dry hexane (80 mL) at −78° C. (dry ice/acetone bath), under an inert atmosphere, was added a solution of freshly prepared SeCl2 in hexane over a period of 15 min. The resulting yellowish solution was further stirred for 1 h at −78° C. and then removed from the cooling bath and the reaction mixture was brought to room temperature over a period of 2 h and further stirred for 5 h. The reaction mixture was filtered through neutral alumina and washed with hexane. The residue was concentrated to give brown yellow oil. The crude product was purified by flash column chromatography on TLC grade silica gel (Hexane:Ethyl acetate—95:5) to provide DMOS (0.85 g, 35%, (12)) as a white crystalline solid. mp. 43-45° C.
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
2.64 g
Type
reactant
Reaction Step One
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]([O:7][CH3:8])=[CH2:6])=[CH2:4].CC(O[Na])=O.C(=O)=O.CC(C)=O.[Se:21](Cl)Cl>CCCCCC>[CH3:1][O:2][C:3]1[C:5]([O:7][CH3:8])=[CH:6][Se:21][CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.47 g
Type
reactant
Smiles
COC(=C)C(=C)OC
Name
Quantity
2.64 g
Type
reactant
Smiles
CC(=O)O[Na]
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O.CC(=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Se](Cl)Cl
Name
Quantity
80 mL
Type
solvent
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The resulting yellowish solution was further stirred for 1 h at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
removed from the cooling bath
WAIT
Type
WAIT
Details
the reaction mixture was brought to room temperature over a period of 2 h
Duration
2 h
STIRRING
Type
STIRRING
Details
further stirred for 5 h
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through neutral alumina
WASH
Type
WASH
Details
washed with hexane
CONCENTRATION
Type
CONCENTRATION
Details
The residue was concentrated
CUSTOM
Type
CUSTOM
Details
to give brown yellow oil
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash column chromatography on TLC grade silica gel (Hexane:Ethyl acetate—95:5)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=C[Se]C=C1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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